molecular formula C22H24N2O B184164 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone CAS No. 84259-94-9

1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone

Cat. No. B184164
CAS RN: 84259-94-9
M. Wt: 332.4 g/mol
InChI Key: UZTVHMPTCIGAMM-UHFFFAOYSA-N
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Description

1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone, also known as PEPAP, is a synthetic compound that belongs to the pyridone family. PEPAP has shown potential in various scientific applications, including its use as an antiviral agent, anti-inflammatory agent, and as a treatment for cancer and neurodegenerative diseases.

Scientific Research Applications

1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has shown potential in various scientific applications, including its use as an antiviral agent, anti-inflammatory agent, and as a treatment for cancer and neurodegenerative diseases. Studies have shown that 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has antiviral activity against the herpes simplex virus and the human immunodeficiency virus (HIV). 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.

Mechanism Of Action

The exact mechanism of action of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is not fully understood. However, studies have shown that 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone inhibits the activity of enzymes involved in the replication of viruses, such as HIV and herpes simplex virus. 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone also inhibits the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have antioxidant and neuroprotective effects, which may be due to its ability to inhibit the production of reactive oxygen species.

Biochemical And Physiological Effects

1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has antiviral activity against the herpes simplex virus and HIV, as well as anti-inflammatory effects. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has also been shown to have antioxidant effects, which may be beneficial for overall health.

Advantages And Limitations For Lab Experiments

One advantage of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is its potential as a treatment for a range of diseases, including viral infections, inflammatory diseases, and neurodegenerative diseases. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have low toxicity, making it a potentially safe treatment option. However, one limitation of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is its limited availability and high cost, which may limit its use in research.

Future Directions

There are several future directions for research on 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone. One area of research could be the development of more efficient and cost-effective synthesis methods for 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone. Additionally, further studies could be conducted to better understand the mechanism of action of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone and its potential as a treatment for various diseases. Further research could also investigate the potential use of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone in combination with other drugs for enhanced therapeutic effects. Finally, studies could be conducted to investigate the potential use of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone as a prophylactic agent against viral infections.

Synthesis Methods

1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is synthesized through a multistep process that involves the reaction of 2-pyridone with ethyl chloroformate, followed by the reaction of the resulting compound with phenethylamine and 4-phenethylamino-6-methyl-2-chloropyridine. The final product is obtained through purification and crystallization.

properties

CAS RN

84259-94-9

Product Name

1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

6-methyl-1-(2-phenylethyl)-4-(2-phenylethylamino)pyridin-2-one

InChI

InChI=1S/C22H24N2O/c1-18-16-21(23-14-12-19-8-4-2-5-9-19)17-22(25)24(18)15-13-20-10-6-3-7-11-20/h2-11,16-17,23H,12-15H2,1H3

InChI Key

UZTVHMPTCIGAMM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCCC3=CC=CC=C3

Other CAS RN

84259-94-9

Origin of Product

United States

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